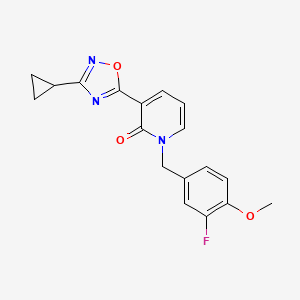

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methoxybenzyl)pyridin-2(1H)-one

Descripción

This compound features a pyridin-2(1H)-one core substituted with a 3-cyclopropyl-1,2,4-oxadiazol-5-yl group at the 3-position and a 3-fluoro-4-methoxybenzyl group at the 1-position.

Propiedades

IUPAC Name |

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-fluoro-4-methoxyphenyl)methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3/c1-24-15-7-4-11(9-14(15)19)10-22-8-2-3-13(18(22)23)17-20-16(21-25-17)12-5-6-12/h2-4,7-9,12H,5-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOMFYIQEZRKFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2C=CC=C(C2=O)C3=NC(=NO3)C4CC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methoxybenzyl)pyridin-2(1H)-one is a novel derivative featuring a 1,2,4-oxadiazole core, which has garnered attention for its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C15H15FN4O2

- Molecular Weight : 300.31 g/mol

- IUPAC Name : 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methoxybenzyl)pyridin-2(1H)-one

The oxadiazole ring is known for its ability to enhance biological activity through various interactions with biological targets.

Biological Activity Overview

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a wide spectrum of biological activities, including:

- Antimicrobial Activity : Compounds containing the 1,2,4-oxadiazole moiety have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that such compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Potential : The compound has been evaluated for its anticancer activity. It has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Mechanistic studies suggest that it may act by targeting specific enzymes involved in cancer cell survival and proliferation .

- Anti-inflammatory Effects : Certain oxadiazole derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer progression and inflammation. For example, it has been shown to affect the activity of thymidylate synthase and histone deacetylases (HDACs), which are crucial in cancer biology .

- Receptor Modulation : It acts as a modulator at various receptor sites, potentially influencing signaling pathways associated with cell survival and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of oxadiazole derivatives similar to the compound :

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of approximately 300.31 g/mol. Its structure features a pyridine ring linked to a cyclopropyl-substituted oxadiazole moiety, which is known for enhancing biological activity through diverse mechanisms.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The incorporation of the cyclopropyl group may enhance these effects due to increased lipophilicity and altered electronic properties.

Anticancer Potential

The oxadiazole derivatives are also being investigated for their anticancer properties. A study highlighted that oxadiazole-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound could potentially be evaluated for similar activities through in vitro assays against cancer cell lines.

Anti-inflammatory Effects

Oxadiazole derivatives have been noted for their anti-inflammatory activities, which are critical in treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Computational Studies

Molecular docking studies are essential for understanding the interaction between this compound and biological targets. These studies can provide insights into binding affinities and modes of action at the molecular level, which are crucial for drug design .

Case Studies and Research Findings

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structural Variations

6-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (QV-4730)

- Structure : Lacks the 3-fluoro-4-methoxybenzyl group at the 1-position.

- Properties : Simpler structure may result in lower molecular weight (MW: ~200.29 g/mol) and improved solubility but reduced target specificity due to the absence of the aromatic benzyl substituent .

- Synthesis : Likely involves direct cyclopropanation of the oxadiazole ring, as suggested in other cyclopropyl-oxadiazole syntheses .

3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

- Structure : Replaces cyclopropyl with a pyrazin-2-yl group on the oxadiazole.

Substituent Variations on the Oxadiazole Ring

5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one

- Structure : Substitutes cyclopropyl with a 4-methylphenyl group.

- Properties : Increased steric bulk and lipophilicity from the phenyl group may enhance membrane permeability but could hinder binding in sterically constrained active sites .

1-(3-(4-(Methylsulfonyl)piperidin-1-yl)benzyl)-5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

- Structure : Features a trifluoromethoxyphenyl-oxadiazole and a piperidine-sulfonyl benzyl group.

Variations in the Benzyl Substituent

3-(Benzyloxy)-1-(2-hydroxyethyl)pyridin-2(1H)-one

- Structure : Contains a benzyloxy group instead of the 3-fluoro-4-methoxybenzyl group.

- Properties : The hydroxyethyl chain increases hydrophilicity, favoring aqueous solubility but reducing blood-brain barrier penetration compared to the fluorinated benzyl group in the target compound .

N-(1-(4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1-methyl-1H-benzo[d]imidazol-2-amine (Compound 118)

Comparative Data Table

Métodos De Preparación

Photoredox-Mediated Pyridine Formation

The photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers generates α-fluoro-β-keto intermediates, which undergo cyclization with ammonium acetate to form 3-fluoropyridines. Adapting this method, the pyridin-2(1H)-one core can be obtained by oxidizing the resulting pyridine at position 2. For example, treatment with m-chloroperbenzoic acid (mCPBA) selectively oxidizes the pyridine to the N-oxide, which is reduced to the pyridinone using hydrogenation catalysts.

Key Reaction Conditions

- Catalyst: 9-Mesityl-10-methylacridinium perchlorate (5 mol%).

- Light Source: Blue LEDs (450–470 nm).

- Solvent: Dimethylformamide (DMF) under nitrogen.

- Yield: 60–75% for pyridine formation; 85–90% for oxidation to pyridinone.

Construction of the 1,2,4-Oxadiazole Moiety

The 3-cyclopropyl-1,2,4-oxadiazole group is synthesized via cyclization of amidoximes with cyclopropanecarbonyl derivatives. Two primary methods are employed:

Amidoxime and Acyl Chloride Cyclization

Reaction of cyclopropanecarbonyl chloride with amidoximes (derived from hydroxylamine and nitriles) in the presence of pyridine or tetrabutylammonium fluoride (TBAF) yields 3,5-disubstituted-1,2,4-oxadiazoles. For example:

$$

\text{Amidoxime} + \text{Cyclopropanecarbonyl chloride} \xrightarrow{\text{pyridine}} \text{3-Cyclopropyl-1,2,4-oxadiazole}

$$

Optimized Parameters

Vilsmeier Reagent-Mediated Activation

Carboxylic acids activated by Vilsmeier reagent (POCl₃/DMF) react with amidoximes to form 1,2,4-oxadiazoles in a one-pot procedure. This method avoids harsh conditions and improves scalability:

$$

\text{Cyclopropanecarboxylic acid} + \text{Amidoxime} \xrightarrow{\text{POCl₃/DMF}} \text{3-Cyclopropyl-1,2,4-oxadiazole}

$$

Advantages

- Yield: 80–93%.

- Purification: Simple filtration or crystallization.

Final Coupling of the Oxadiazole and Pyridinone Moieties

The 3-cyclopropyl-1,2,4-oxadiazole-5-yl group is introduced at position 3 of the pyridinone via Suzuki-Miyaura cross-coupling. A boronic ester derivative of the oxadiazole is prepared and coupled to the brominated pyridinone:

Boronic Ester Synthesis

The oxadiazole is converted to its pinacol boronic ester using bis(pinacolato)diboron and a palladium catalyst:

$$

\text{3-Cyclopropyl-1,2,4-oxadiazole} + \text{B₂(pin)₂} \xrightarrow{\text{Pd(dppf)Cl₂}} \text{Oxadiazole boronic ester}

$$

Suzuki Coupling

The boronic ester reacts with 3-bromo-1-(3-fluoro-4-methoxybenzyl)pyridin-2(1H)-one under palladium catalysis:

$$

\text{Bromopyridinone} + \text{Oxadiazole boronic ester} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Target Compound}

$$

Reaction Parameters

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

- Solvent: Toluene/ethanol/water (4:1:1).

- Temperature: 90°C, 12 hours.

- Yield: 50–65%.

Challenges and Optimization Considerations

- Regioselectivity in Oxadiazole Formation: Competing 1,3,4-oxadiazole formation is mitigated using bulky catalysts (e.g., TBAF).

- Stability of Cyclopropane Ring: Harsh acids/bases may open the cyclopropane; neutral conditions are preferred.

- Purification of Polar Intermediates: Chromatography on silica gel with ethyl acetate/hexane gradients (1:4 to 1:1) resolves oxadiazole and pyridinone derivatives.

Comparative Analysis of Synthetic Routes

Q & A

Q. Characterization Techniques :

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the oxadiazole and benzyl substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (>95%) .

- HPLC : Assesses purity using methods similar to pharmacopeial assays, such as a C18 column with ammonium acetate buffer (pH 6.5) and UV detection .

Basic: What analytical methods are recommended for assessing the purity and stability of this compound under varying storage conditions?

Answer:

- Stability-Indicating HPLC : Use a gradient elution system (e.g., acetonitrile/water with 0.1% formic acid) to detect degradation products. Monitor peak area consistency over accelerated stability studies (40°C/75% RH for 6 months) .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, particularly for the oxadiazole ring, which may decompose above 200°C .

- pH-Dependent Solubility Profiling : Conduct solubility tests in buffers (pH 1.2–7.4) to guide formulation for in vitro assays .

Advanced: How can researchers design experiments to investigate structure-activity relationships (SAR) of modifications to the cyclopropyl-oxadiazole moiety?

Answer:

- Systematic Substituent Variation : Synthesize analogs with substituents differing in steric bulk (e.g., replacing cyclopropyl with methyl or tert-butyl groups) or electronic properties (e.g., electron-withdrawing fluorine) .

- Biological Assay Design : Test analogs in target-specific assays (e.g., enzyme inhibition, cell viability) using a randomized block design with replicates to minimize batch effects. Include positive/negative controls and dose-response curves (e.g., 0.1–100 µM) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to proposed targets like kinase domains .

Advanced: What strategies are effective in resolving discrepancies in reported biological activity data across studies?

Answer:

- Standardized Assay Conditions : Re-evaluate activity under controlled parameters (e.g., pH 6.5 buffer, 37°C incubation) to rule out environmental variability .

- Compound Verification : Confirm batch purity via HPLC and structural integrity via H NMR. Degradation (e.g., oxadiazole ring opening) could explain reduced activity in older samples .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare data across studies, accounting for variables like cell line passage number or serum concentration .

Basic: What are the known biological targets or mechanisms of action associated with this compound?

Answer:

While specific targets for this compound are not explicitly documented in the provided evidence, structurally related oxadiazole derivatives are reported to inhibit:

- Kinases : ATP-binding sites due to oxadiazole’s hydrogen-bonding capacity.

- Microbial Enzymes : Bacterial dihydrofolate reductase (DHFR) via hydrophobic interactions with the cyclopropyl group .

In Vitro Assays : - Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative strains .

- Cytotoxicity Assays : MTT or resazurin-based protocols using human cell lines (e.g., HEK293, HepG2) .

Advanced: How can computational chemistry predict the environmental fate and biodegradation pathways of this compound?

Answer:

- Environmental Persistence Modeling : Use EPI Suite to estimate biodegradation half-life and bioaccumulation potential. The fluoro-methoxy group may resist hydrolysis, increasing persistence .

- Metabolite Identification : Simulate oxidative degradation (e.g., CYP450 metabolism) via software like Schrödinger’s BioLuminate. Key degradation sites include the oxadiazole ring and methoxybenzyl group .

- Ecotoxicity Testing : Pair computational predictions with algal growth inhibition assays (OECD 201) to validate eco-toxicological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.